1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea
Beschreibung
1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen of the urea core and a piperazine moiety substituted with a thiophene-3-carbonyl group on the other nitrogen via an ethyl linker. The compound’s structure integrates a lipophilic cyclohexyl group, a flexible ethyl spacer, and a polar piperazine-thiophene hybrid system.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c23-17(15-6-13-25-14-15)22-11-9-21(10-12-22)8-7-19-18(24)20-16-4-2-1-3-5-16/h6,13-14,16H,1-5,7-12H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDVVOPFQQTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Wissenschaftliche Forschungsanwendungen
While comprehensive data tables and well-documented case studies for "1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea" are not available within the provided search results, some potential applications and related information can be gathered.
Scientific Research Applications
1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a research compound with the molecular formula and a molecular weight of 364.51 . It is available for purchase from BenchChem and is typically found to have a purity of 95%.
Potential applications
- Tubulin Binding: Similar compounds have been found to bind to the colchicine binding site of tubulin.
Related compounds
- PB-28: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine, also known as PB-28, is a sigma 2 receptor agonist with antineoplastic and anti-SARS-CoV-2 activities .
- Other Cyclohexyl Derivatives: The search results also mention various other cyclohexyl derivatives, such as 1-cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea and 5-chloro-4-(5-chloro-1-cyclohexyl-3-methyl-1h-pyrazol-4-yl)(2-thienyl)methoxy(2-thienyl)methyl-1-cyclohexyl-3-methyl-1h-pyrazole . These compounds have different applications, such as in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Diversity: The thiophene-3-carbonyl group in the target compound distinguishes it from analogs with thiazole (e.g., 11a, 11d) or aryl (e.g., 11i in ) substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to thiazole or phenyl groups .
Piperazine Modifications :
- The thiophene-3-carbonyl-piperazine group contrasts with hydrazinyl-oxoethyl-piperazine in 11a–11o (). The latter may confer hydrogen-bonding capacity, whereas the thiophene-carbonyl group introduces steric bulk and hydrophobic interactions.
- In 1-Cyclohexyl-3-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea , the piperidine substituent introduces conformational rigidity compared to the piperazine in the target compound .
Research Findings and Trends
- Synthetic Yields : Most urea analogs in exhibit high yields (83–88%), suggesting robust synthetic routes for piperazine-urea hybrids. The target compound’s synthesis would likely follow similar protocols.
- Mass Spectrometry : ESI-MS data for analogs (e.g., 11a: 484.2 [M+H]+) align with expected molecular weights, supporting the reliability of mass-based characterization for the target compound .
- Thermal Stability: The sulfamoyl derivative’s melting point (200–202°C) indicates higher thermal stability compared to non-sulfonamide ureas, likely due to crystalline packing facilitated by the sulfonamide group .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1:1.2 molar ratio of amine to carbamate) to minimize unreacted starting material .
Advanced: How can computational modeling predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases with known urea-binding pockets (e.g., tyrosine kinases, PI3K) based on structural homology to compounds like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea .
- Docking Studies :
- Prepare the ligand: Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* level).
- Protein Preparation: Retrieve kinase structures (e.g., PDB ID 2JDO) and remove water molecules using PyMOL.
- Flexible Docking: Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds between the urea moiety and kinase backbone (e.g., hinge region residues).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA.
Validation : Compare predicted binding affinities with experimental IC50 values of structurally related urea derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR (400 MHz, DMSO-d6): Identify cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), piperazine ethylenic protons (δ 2.5–3.5 ppm), and urea NH (δ 6.2–6.5 ppm, broad singlet).
- 13C NMR : Confirm carbonyl groups (thiophene-3-carbonyl at ~165 ppm; urea carbonyl at ~155 ppm).
- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and thiophene C-S vibration (~690 cm⁻¹).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Compare unit cell parameters with analogous urea derivatives (e.g., 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, space group P21/c) .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Assay Harmonization :
- Dose-Response Curves : Test the compound in triplicate across 8 concentrations (1 nM–100 μM) using both fluorescence-based (e.g., Kinase-Glo) and radiometric (33P-ATP) kinase assays .
- Control Compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls to normalize inter-assay variability.
- Data Analysis :
- Calculate IC50 values using nonlinear regression (GraphPad Prism).
- Apply Grubbs’ test to exclude outliers.
- Use hierarchical clustering to identify assay-specific biases (e.g., fluorescence quenching by thiophene).
Case Study : Inconsistent IC50 values for a triazine-urea derivative were resolved by switching to a MALDI-TOF MS-based kinase assay, avoiding thiophene-related interference .
Basic: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Co-Solvents : Use 10% DMSO + 20% PEG-400 in saline for intraperitoneal administration .
- Cyclodextrin Complexation : Prepare a 1:2 molar ratio complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility (tested via phase-solubility diagrams).
- pH Adjustment : Dissolve the compound in citrate buffer (pH 3.0) if stability permits .
- Analytical Validation : Quantify solubility via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water 60:40) .
Advanced: How to design SAR studies for piperazine-urea derivatives?
Methodological Answer:
- Scaffold Modification :
- Piperazine Substitutions : Compare thiophene-3-carbonyl with morpholine-4-carbonyl or acetyl groups. Synthesize derivatives via acylation (e.g., morpholine-4-carbonyl chloride) .
- Urea Linker Optimization : Replace ethylene linker with propylene or introduce methyl branches to assess steric effects.
- Biological Testing :
- Screen derivatives against a panel of 10 kinases (e.g., EGFR, VEGFR2) using standardized assays.
- Correlate logP (calculated via ChemAxon) with cellular permeability (Caco-2 assay).
- Statistical Analysis : Use PCA to identify structural descriptors (e.g., H-bond donors, polar surface area) driving activity .
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